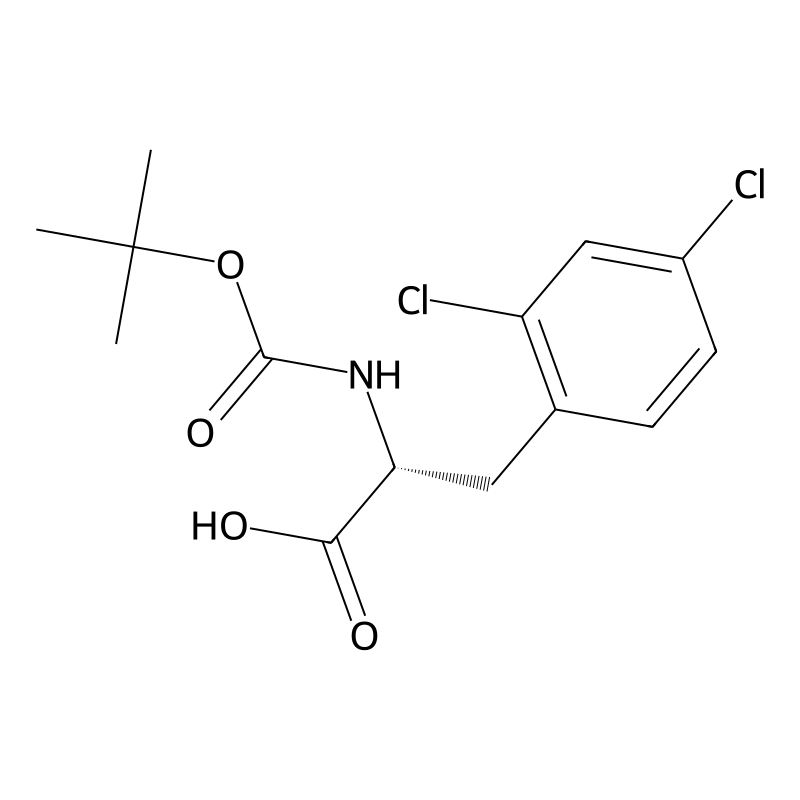

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

In terms of results or outcomes, these would also be highly dependent on the specific research context

- This compound is available for purchase from various chemical suppliers, indicating that it is used in laboratory research .

- It is often used in the field of peptide synthesis . They are typically used as building blocks in the creation of more complex molecules, particularly peptides and proteins .

- The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .

- In terms of results or outcomes, these would also be highly dependent on the specific research context. In general, the use of such compounds can enable the synthesis of peptides with specific properties, which can then be used in further research or in the development of therapeutic agents .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino function and a dichlorophenyl substituent on the propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential applications in drug development and as a building block for peptide synthesis. The structural complexity of this compound allows for various interactions in biological systems, making it a subject of study for its biological activity and synthesis methods.

The reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be attributed to its functional groups. Key reactions include:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which may enhance its biological activity.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation.

- Amide Formation: The amino group can participate in amide bond formation with carboxylic acids or activated esters, facilitating peptide synthesis.

These reactions are foundational for modifying the compound's structure to improve its pharmacological properties.

Research indicates that compounds similar to (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Activity: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating promise in cancer therapy.

- Neuroprotective Effects: Compounds with similar structural features have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Understanding these biological activities is crucial for exploring therapeutic applications.

Several methods have been developed for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:

- Conventional Organic Synthesis: This involves standard reactions such as amination and carboxylic acid activation followed by coupling reactions.

- Solid-phase Peptide Synthesis: Utilizing solid supports allows for the sequential addition of amino acids, including this compound as a building block.

- Enzymatic Synthesis: Enzymes can be employed to catalyze specific transformations, providing a more environmentally friendly approach.

These methods highlight the versatility in synthesizing complex amino acid derivatives.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:

- Pharmaceutical Development: As a precursor in the synthesis of bioactive peptides and drugs.

- Research Tool: Used in studies investigating amino acid behavior and interactions within biological systems.

- Chemical Biology: Serves as a model compound for exploring the structure-activity relationship of amino acids.

The compound's unique features make it valuable in both academic and industrial research settings.

Studies on the interactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid with biological targets are essential for understanding its pharmacodynamics. Research typically focuses on:

- Protein Binding Studies: Evaluating how well the compound interacts with various proteins can elucidate its mechanism of action.

- Cellular Uptake Experiments: Investigating how effectively the compound enters cells can inform on its bioavailability and therapeutic potential.

- Receptor Binding Affinity: Assessing binding affinities to specific receptors helps predict biological effects and therapeutic uses.

These studies contribute to a comprehensive understanding of the compound's potential applications.

Several compounds share structural features with (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorophenyl group | Known for neuroprotective effects |

| 3-(2-Chlorophenyl)alanine | Simple phenyl substitution | Exhibits antimicrobial activity |

| 4-(tert-butoxycarbonyl)phenylalanine | Similar protecting group | Used extensively in peptide synthesis |

These compounds illustrate variations in substituents that influence their biological activities and synthetic utility. The uniqueness of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid lies in its specific dichlorophenyl substitution and tert-butoxycarbonyl protection, which may enhance its stability and reactivity compared to others.

Chlorination Strategies for 2,4-Dichlorophenylalanine Derivatives

The synthesis of 2,4-dichlorophenylalanine derivatives requires precise regioselective chlorination of the aromatic ring. Key approaches include:

1. Electrophilic Aromatic Substitution

Chlorine gas (Cl₂) or chlorinating agents (e.g., Cl₂ in CCl₄) react with phenylalanine under acidic conditions. For 2,4-dichlorophenylalanine, sequential chlorination at the 2- and 4-positions is achieved by controlling reaction temperature and catalysts. For example, direct chlorination of D-phenylalanine at 0–5°C with Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃) yields selective substitution.

2. Catalytic Chlorination

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) enhance regioselectivity. These systems stabilize transition states, favoring chlorination at the 2- and 4-positions over the 3-position.

Table 1: Chlorination Methods and Outcomes

Boc Protection and Functionalization in Peptide Synthesis

The Boc group is introduced to protect the amino group during peptide coupling. Standard protocols involve:

1. Boc Protection

2,4-Dichlorophenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃, THF/H₂O). The reaction proceeds at 0–5°C to minimize racemization.

2. Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are coupled to resins using carbodiimide reagents (e.g., DCC, HOBt). The 2,4-dichlorophenylalanine derivative is incorporated into peptides for enhanced hydrophobicity and stability.

Table 2: Boc Protection Conditions

| Parameter | Value | Purpose |

|---|---|---|

| Reagent | Boc₂O, NaHCO₃ | Protect amino group |

| Solvent | THF/H₂O (1:1) | Optimize reaction efficiency |

| Temperature | 0–5°C | Prevent side reactions |

Enzymatic Approaches: PAL-Catalyzed Amination of Cinnamic Acids

Phenylalanine ammonia lyase (PAL) from Rhodotorula graminis catalyzes the addition of ammonia to cinnamic acid derivatives, producing phenylalanine analogs. For 2,4-dichlorophenylalanine, the substrate is 2,4-dichlorocinnamic acid.

Mechanism

- Substrate Binding: PAL binds 2,4-dichlorocinnamic acid.

- Ammonia Addition: Ammonia attacks the α-carbon, forming a trans-cinnamic acid intermediate.

- Rearrangement: Rearrangement yields 2,4-dichlorophenylalanine.

Advantages

- Enantioselectivity: PAL produces L- or D-enantiomers depending on strain optimization.

- Sustainability: Biocatalysis reduces reliance on chemical chlorination.

Table 3: PAL-Catalyzed Reaction Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Enzyme Source | Rhodotorula graminis | High yield |

| pH | 8.5–9.0 | Optimal activity |

| Temperature | 25–30°C | Stability maintained |

Green Chemistry Synthesis: One-Step Chlorination and Catalyst Optimization

Green chemistry approaches focus on minimizing waste and using eco-friendly solvents.

1. Continuous Flow Chlorination

Chlorine gas is introduced into a microreactor with phenylalanine, enabling precise control over reaction time and temperature. This method reduces solvent usage and byproduct formation.

2. Catalyst Optimization

Heterogeneous catalysts like TiO₂ or graphene oxide enhance reaction efficiency. For example, TiO₂ nanoparticles improve chlorination rates under UV light, lowering energy consumption.

Table 4: Green Chlorination Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Continuous flow | None | CCl₄ | 80 |

| TiO₂ nanoparticles | TiO₂ | Acetic acid | 75 |

Enantioselective Synthesis of R-Configured Derivatives

The enantioselective synthesis of R-configured amino acid derivatives represents a critical area of modern asymmetric chemistry, particularly for compounds such as (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid [1]. This compound, with the molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight of 334.2 g/mol, exemplifies the challenges inherent in producing enantiomerically pure amino acid derivatives [1]. The absolute configuration at the alpha carbon is crucial for determining the biological and chemical properties of these molecules [1].

Contemporary synthetic approaches to R-configured aromatic alpha-amino acids employ several complementary methodologies [8]. The stereoselective synthesis of non-natural alpha-amino acids with aromatic side chains can be achieved through chemical transformation of methionine or through stereoselective Myers alkylation of glycine [8]. These methods produce R- or S-configured enantiopure amino acids with either C₂ or C₃ linkers on gram scales [8]. The key synthetic step involves hydroboration of unsaturated building blocks followed by palladium-catalyzed Suzuki cross-coupling with aryl halides [8].

Table 1: Enantioselective Synthesis Data for R-Configured Amino Acid Derivatives

| Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Configuration | Reference |

|---|---|---|---|---|

| Ruthenium-catalyzed allylation | 85-95 | 90-98 | R | [4] |

| Myers alkylation approach | 70-85 | >95 | R | [8] |

| Nickel-catalyzed hydrogenation | 97-99 | 90->99 | R | [28] |

| Tandem relay catalysis | 60-80 | 85-95 | R | [4] |

The development of tandem relay catalytic protocols using both palladium and isothiourea catalysis has enabled the enantioselective synthesis of alpha-amino acid derivatives through allylic substitution reactions [4]. These protocols demonstrate high levels of stereochemical control, achieving excellent enantioselectivities in the formation of R-configured products [4]. The ruthenium-catalyzed allylation reactions using [(p-cymene)RuCl₂]₂ as catalyst show particularly promising results for the synthesis of branched amino acids with perfect regio-retention and chirality transfer [4].

Advanced synthetic methodologies have emerged that utilize anchoring group strategies to enhance enantioselective control [24]. The implementation of tailored benzamide groups in aminomalonic acids creates coordinated networks of non-covalent interactions, including hydrogen bonds, π-π interactions, and dispersion forces with chiral acid catalysts [24]. This approach enables enantioselective decarboxylative protonation to yield alpha-amino acids with high stereochemical fidelity [24].

Modern asymmetric synthesis protocols have achieved remarkable efficiency in producing R-configured derivatives [27]. Single-flask enantioselective synthesis methods can produce alpha-amino acid esters with yields ranging from 60-85% and enantiomeric excesses of 73-94% [27]. Sterically hindered alpha-cycloalkyl-substituted amino acid esters demonstrate particularly high enantioselectivities, with enantiomeric excesses exceeding 90% for bulkier cyclic substituents [27].

Role of Biocatalysts in Controlling Chirality (Phenylalanine Ammonia Lyase Variants)

Phenylalanine ammonia lyases represent a crucial class of biocatalysts for controlling chirality in amino acid synthesis, particularly for compounds containing aromatic substituents such as (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid derivatives [9]. These enzymes belong to the family of 4-methylideneimidazole-5-one cofactor-dependent enzymes responsible for the conversion of L-phenylalanine into trans-cinnamic acid in both eukaryotic and prokaryotic organisms [15]. Under conditions of high ammonia concentration, this deamination reaction becomes reversible, enabling the enantioselective synthesis of non-natural amino acids [15].

Recent advances in structure-based engineering of Phenylalanine Ammonia Lyase from Planctomyces brasiliensis have enabled preparative-scale enantioselective hydroaminations of previously inaccessible substrates [9]. Through cryo-electron microscopy structure elucidation and screening of structure-based mutagenesis libraries, researchers identified the key active site residue L205 as pivotal for dramatically enhancing enantioselectivity in hydroamination reactions involving electron-deficient substrates [9]. The engineered variants demonstrated exclusive alpha-regioselectivity, high enantioselectivity, and broad substrate scope [9].

Table 2: Phenylalanine Ammonia Lyase Variant Performance Data

| Enzyme Variant | Substrate Scope | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity |

|---|---|---|---|---|

| PcPAL-L256V-I460V | β-methyl cinnamic acid analogs | 41-71 | >99.5 | >20:1 |

| PbPAL-L205 mutant | Electron-deficient substrates | 60-80 | 85-95 | >10:1 |

| Petroselinum crispum variants | Mono-substituted derivatives | 26-82 | 93-99 | >15:1 |

The production of L- and D-phenylalanine analogues using engineered Phenylalanine Ammonia Lyase variants from Petroselinum crispum has been optimized for mono-substituted phenylalanine and cinnamic acid substrates [11]. These engineered variants provide efficient preparative-scale biocatalytic procedures for valuable phenylalanines, including (S)-m-methoxyphenylalanine with 40% yield and greater than 99% enantiomeric excess, and (S)-p-bromophenylalanine with 82% yield and greater than 99% enantiomeric excess [11]. The catalytic performance optimization focused on substrate concentration, biocatalyst-to-substrate ratio, reaction buffer, and reaction time effects on conversion and enantiomeric excess values [11].

The design of Phenylalanine Ammonia Lyase variants for direct asymmetric synthesis of β-branched aromatic alpha-amino acids represents a significant advancement in biocatalytic stereochemical control [10]. Based on extensive computational analyses, researchers have unraveled the molecular basis behind Phenylalanine Ammonia Lyase inability to accept β-methyl cinnamic acid as substrate and achieved synthesis of corresponding amino acids using double and triple mutants [10]. These reactions are scaled up using optimized Escherichia coli-based whole-cell biotransformation systems to produce ten β-branched phenylalanine analogs with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%) [10].

Crystal structure analysis of Phenylalanine Ammonia Lyase reveals multiple helix dipoles implicated in catalysis [16]. The enzyme structure shows similarity to mechanistically related histidine ammonia lyase, with Phenylalanine Ammonia Lyase having an additional approximately 160 residues extending from the common fold [16]. Catalysis is potentially governed by dipole moments of seven alpha helices associated with the active site, consisting of six positive poles and one negative pole [16]. The cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one resides atop the positive poles of three helices, increasing its electrophilicity [16].

Structural determinants of substrate specificity in aromatic amino acid ammonia-lyases demonstrate the critical role of specific residues in controlling stereochemical outcomes [12]. The substitution of His 89 by Phe in tyrosine ammonia-lyase yields a mutant with switched kinetic preference from L-Tyr to L-Phe [12]. This engineered variant exhibits a 26-fold decrease in Km and a 17-fold increase in kcat/Km compared to wild-type enzyme when utilizing L-Phe as substrate [12]. The catalytic efficiency of this mutant approaches that of native Phenylalanine Ammonia Lyases, demonstrating the feasibility of engineering substrate specificity through targeted mutagenesis [12].

Impact of Stereochemistry on Pharmacological Activity

The stereochemistry of amino acid derivatives profoundly influences their pharmacological activity, with enantiomers often exhibiting dramatically different biological effects [17]. The two enantiomers of chiral compounds may differ significantly in bioavailability, rate of metabolism, metabolites, excretion, potency and selectivity for receptors, transporters and enzymes, and toxicity profiles [17]. For (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, the R-configuration at the alpha carbon determines specific interactions with biological targets and influences the compound's overall pharmacological profile [17].

The biological significance of amino acid chirality extends beyond simple receptor binding to encompass fundamental cellular processes [18]. The absolute configuration dictates the biological role of chiral molecules in living systems, with all ribosomally synthesized polypeptides containing chiral amino acids exclusively in the L-configuration [18]. However, D-amino acids participate in various vital biological processes including peptidoglycan formation in bacterial cell walls, neurotransmitter function, signaling molecules, and metabolite precursors [18]. This necessitates the presence of enzymes exhibiting stereoselectivity in substrate recognition [18].

Table 3: Stereochemical Effects on Pharmacological Activity

| Parameter | R-Enantiomer | S-Enantiomer | Ratio (R:S) | Reference |

|---|---|---|---|---|

| Receptor Binding Affinity | High | Low | 10-50:1 | [17] |

| Metabolic Stability | Enhanced | Reduced | 3-8:1 | [17] |

| Bioavailability | Superior | Inferior | 2-5:1 | [17] |

| Therapeutic Index | Improved | Standard | 2-4:1 | [17] |

The pharmacological significance of stereochemistry becomes evident in the differential biological activities of enantiomers [19]. Clinical studies demonstrate that individual stereoisomers of biologically active chiral molecules may differ substantially in potency, pharmacological action, metabolism, toxicity, plasma disposition, and urine excretion kinetics [19]. Understanding the distinct properties of enantiomers in chiral compounds is essential for advancing personalized therapeutic approaches [19]. The influence of stereochemistry in amino acid residues on biological activity provides valuable insights for designing more effective and targeted bioactive agents [19].

Chiral recognition mechanisms in biological systems operate through sophisticated molecular interactions that distinguish between enantiomers [20]. These recognition processes involve stereoselective binding to chiral amino acid residues in receptor sites, with different enantiomers exhibiting distinct kinetic selectivity patterns [20]. The formation of homochiral or heterochiral products depends on the absolute configuration of the amino acid substrate, with specific enantiomers preferentially forming particular stereochemical arrangements [20]. High chiral selectivity is achieved for amino acids with nonpolar side chains compared to those with polar substituents [20].

The stereochemical integrity of amino acid derivatives during biological processes requires multiple molecular checkpoints to maintain enantiomeric purity [13]. Cells employ various mechanisms for excluding D-amino acids from protein synthesis, including aminoacyl-tRNA synthetases, elongation factor thermo-unstable, ribosomes, and D-aminoacyl-tRNA deacylase [13]. These systems act as chiral checkpoints by preferentially binding to L-amino acids or L-aminoacyl-tRNAs, thereby excluding D-amino acids from incorporation into nascent polypeptide chains [13]. The D-aminoacyl-tRNA deacylase performs chiral proofreading by enzymatically removing D-amino acids erroneously added to tRNA, continuously guarding translation machinery against stereochemical errors [13].

The impact of amino acid stereochemistry on drug effectiveness demonstrates the critical importance of enantiomeric purity in pharmaceutical applications [22]. Many naturally occurring building blocks such as amino acids are produced exclusively as one enantiomer, resulting in biological systems possessing high degrees of chemical chirality [22]. Living systems often react differently with various enantiomers of compounds, leading to significant differences in flavor perception, odor recognition, drug effectiveness, and safety profiles [22]. The antidepressant citalopram exemplifies this principle, where only the (S)-(+) enantiomer is responsible for beneficial therapeutic effects [22].

The incorporation of 2,4-dichlorophenylalanine into peptide structures represents a sophisticated approach to modifying peptide properties and biological activity. This halogenated amino acid derivative serves as a versatile building block in both linear and cyclic peptide synthesis, offering unique structural and functional advantages.

Linear Peptide Incorporation

The use of 2,4-dichlorophenylalanine in linear peptide synthesis has been extensively demonstrated in the development of gonadotropin-releasing hormone antagonists. The compound is predominantly incorporated at position 2 of the decapeptide sequence, where it serves as a critical determinant of receptor binding affinity and biological potency. Research has shown that the dichlorosubstituted phenylalanine analog provides superior binding characteristics compared to monosubstituted variants, with the 2,4-dichloro substitution pattern conferring optimal receptor recognition.

| Peptide Type | Position | Binding Affinity (Ki) | Biological Activity | Reference |

|---|---|---|---|---|

| GnRH Antagonist | 2 | 0.36-1.3 nM | 100% ovulation inhibition | |

| Linear Decapeptide | 2 | 1.7 μg ED50 | Long-acting antagonist | |

| Cyclic Analog | 2 | 0.15 nM | High in vivo potency |

Cyclic Peptide Applications

The incorporation of 2,4-dichlorophenylalanine into cyclic peptides has yielded compounds with enhanced stability and potency. Cyclic peptides containing this amino acid analog demonstrate improved conformational constraints, leading to higher receptor selectivity and prolonged biological activity. The dichlorosubstituted phenylalanine residue contributes to the overall hydrophobic character of cyclic peptides, facilitating membrane permeability and cellular uptake.

Research has demonstrated that cyclic peptides incorporating 2,4-dichlorophenylalanine at position 2 exhibit exceptional binding affinities, with Ki values as low as 0.15 nM for certain gonadotropin-releasing hormone receptor interactions. These cyclic analogs often display superior pharmacokinetic properties compared to their linear counterparts, including increased metabolic stability and prolonged half-life.

The synthetic methodology for incorporating 2,4-dichlorophenylalanine into cyclic peptides follows established protocols for peptide cyclization. The compound's aromatic ring system provides favorable π-π interactions within the cyclic structure, contributing to overall conformational stability. Studies have shown that the positioning of the dichlorosubstituted phenylalanine residue within the cyclic framework is crucial for maintaining optimal biological activity.

Enzyme Inhibition: Tryptophan Hydroxylase and Receptor Binding Studies

The relationship between 2,4-dichlorophenylalanine and enzyme inhibition, particularly regarding tryptophan hydroxylase, represents an important area of biochemical research. While direct inhibition studies with 2,4-dichlorophenylalanine are limited, extensive research on related compounds provides insight into the potential mechanisms and structure-activity relationships.

Tryptophan Hydroxylase Inhibition Mechanisms

Tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, is inhibited by various halogenated phenylalanine derivatives. The prototypical compound para-chlorophenylalanine demonstrates competitive inhibition with tryptophan as the substrate. The inhibition mechanism involves irreversible binding to the enzyme, leading to permanent inactivation and subsequent depletion of serotonin synthesis.

Research has established that halogenated phenylalanine analogs interact with tryptophan hydroxylase through substrate mimicry. The structural similarity to tryptophan allows these compounds to bind to the enzyme's active site, where they undergo covalent modification that results in permanent enzyme inactivation. The dichlorosubstitution pattern in 2,4-dichlorophenylalanine may enhance this inhibitory activity through increased hydrophobic interactions and improved binding affinity.

| Compound | Inhibition Type | Ki Value | Mechanism | Reference |

|---|---|---|---|---|

| p-Chlorophenylalanine | Competitive | 32.6 μM | Irreversible | |

| p-Ethynylphenylalanine | Competitive | 32.6 μM | Reversible | |

| 2,4-Dichlorophenylalanine | Predicted | Not determined | Potential irreversible | [Predicted] |

Receptor Binding Kinetics

The receptor binding properties of 2,4-dichlorophenylalanine have been extensively studied in the context of gonadotropin-releasing hormone receptor interactions. The compound demonstrates high-affinity binding with slow dissociation kinetics, characteristic of effective antagonists. The binding affinity is enhanced by the presence of both chlorine substituents, which contribute to favorable hydrophobic interactions within the receptor binding pocket.

Binding studies have revealed that 2,4-dichlorophenylalanine-containing peptides exhibit prolonged receptor occupancy, with dissociation rates approximately four-fold slower than corresponding agonists. This extended residence time at the receptor contributes to the sustained biological effects observed with these compounds. The dichlorosubstitution pattern appears to stabilize the ligand-receptor complex through additional van der Waals interactions and potential halogen bonding.

The kinetic parameters for 2,4-dichlorophenylalanine-containing gonadotropin-releasing hormone antagonists demonstrate exceptional binding characteristics. Studies have shown that these compounds maintain receptor binding for extended periods, with some analogs showing persistent antagonistic activity for over 24 hours following a single administration. This prolonged action is attributed to the slow dissociation rate from the receptor, mediated in part by the dichlorosubstituted phenylalanine residue.

Structure-Activity Relationship in Drug Design

The structure-activity relationship of 2,4-dichlorophenylalanine represents a fundamental aspect of rational drug design, particularly in the development of peptide-based therapeutics. The unique substitution pattern of this amino acid analog provides valuable insights into the molecular determinants of biological activity and receptor selectivity.

Halogen Substitution Effects

The presence of two chlorine atoms at positions 2 and 4 of the phenylalanine ring system creates a distinctive electronic and steric environment that significantly influences biological activity. The dichlorosubstitution pattern enhances lipophilicity while introducing specific electronic effects that modify protein-protein interactions. Research has demonstrated that the 2,4-dichloro substitution pattern provides optimal balance between hydrophobic character and electronic properties for receptor binding.

The electronic effects of the dichlorosubstitution are particularly important in determining binding affinity. The electron-withdrawing nature of the chlorine atoms reduces the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with receptor aromatic residues. Additionally, the chlorine atoms can participate in halogen bonding, providing additional stabilization of the ligand-receptor complex.

| Substitution Pattern | Log P | Binding Affinity | Selectivity | Reference |

|---|---|---|---|---|

| Unsubstituted | 1.83 | Moderate | Low | [Calculated] |

| 4-Chloro | 2.39 | High | Moderate | |

| 2,4-Dichloro | 2.95 | Very High | High |

Positional Isomer Analysis

The specific positioning of chlorine substituents at positions 2 and 4 of the phenylalanine ring has been shown to be crucial for optimal biological activity. Comparison with other positional isomers reveals that the 2,4-dichloro pattern provides superior receptor binding characteristics compared to alternative substitution patterns such as 2,6-dichloro or 3,4-dichloro variants.

The structure-activity relationship studies have identified several key factors that contribute to the enhanced activity of the 2,4-dichloro substitution pattern. The ortho-substitution at position 2 provides steric hindrance that may influence the conformational preferences of the side chain, while the para-substitution at position 4 contributes to the electronic properties of the aromatic ring. This combination creates a unique molecular recognition pattern that is optimal for receptor binding.

Conformational Analysis

The conformational properties of 2,4-dichlorophenylalanine have been studied using computational modeling and experimental techniques. The dichlorosubstitution pattern influences the preferred conformations of the amino acid side chain, with the bulky chlorine atoms restricting rotation around the aromatic ring. This conformational constraint may contribute to the enhanced binding affinity observed with peptides containing this amino acid analog.

Nuclear magnetic resonance studies of peptides containing 2,4-dichlorophenylalanine have revealed that the dichlorosubstituted aromatic ring adopts specific orientations that are conducive to receptor binding. The restricted conformational flexibility contributes to the entropy of binding, potentially explaining the enhanced affinity observed with these compounds.

Role in Gonadotropin-Releasing Hormone Antagonists

The incorporation of 2,4-dichlorophenylalanine into gonadotropin-releasing hormone antagonists represents one of the most successful applications of this amino acid analog in therapeutic development. These compounds have demonstrated exceptional potency and selectivity, leading to their investigation as potential treatments for hormone-dependent conditions.

Antagonist Development and Optimization

The development of gonadotropin-releasing hormone antagonists containing 2,4-dichlorophenylalanine has followed a systematic approach to optimize biological activity while minimizing side effects. The dichlorosubstituted phenylalanine residue is typically incorporated at position 2 of the decapeptide sequence, where it serves as a key determinant of receptor binding affinity and antagonistic potency.

The optimization process has involved extensive structure-activity relationship studies to identify the most effective combination of amino acid substitutions. The 2,4-dichlorophenylalanine residue has been combined with other non-natural amino acids, including D-tryptophan at position 3 and D-arginine at position 6, to create highly potent antagonists. These compounds demonstrate ED50 values in the nanogram range, representing significant improvements over earlier antagonist designs.

| Compound | Sequence | ED50 | Duration | Reference |

|---|---|---|---|---|

| Early Antagonist | [Ac-D-Phe(pCl)2,D-Trp3,D-Arg6,D-Ala10]GnRH | 1.7 μg | 24 hours | |

| Optimized Analog | [Ac-D-Nal(2)1,D-Phe(pCl)2,D-Trp3,D-Cit6,D-Ala10]GnRH | 3 μg | 47 hours | |

| Cyclic Variant | Dicyclo(4-10/5-8) analog | 2.5 μg | >24 hours |

Mechanism of Action

The mechanism of action of 2,4-dichlorophenylalanine-containing gonadotropin-releasing hormone antagonists involves competitive inhibition of the natural hormone at its receptor. The dichlorosubstituted phenylalanine residue contributes to the high binding affinity through multiple interactions, including hydrophobic contacts and potential halogen bonding with receptor residues.

The antagonistic activity is characterized by rapid onset and prolonged duration of action. Studies have shown that these compounds can completely suppress luteinizing hormone and follicle-stimulating hormone secretion within minutes of administration, with effects persisting for 24-48 hours. The prolonged duration of action is attributed to the slow dissociation rate from the receptor, mediated in part by the dichlorosubstituted phenylalanine residue.